molecular formula C14H12N2S B1361239 N-(4-methylphenyl)-1,3-benzothiazol-2-amine CAS No. 70785-26-1

N-(4-methylphenyl)-1,3-benzothiazol-2-amine

Cat. No.: B1361239
CAS No.: 70785-26-1
M. Wt: 240.33 g/mol
InChI Key: BZPQYMXZWLYUEY-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-1,3-benzothiazol-2-amine is a heterocyclic compound that belongs to the class of benzothiazoles. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-1,3-benzothiazol-2-amine typically involves the condensation of 4-methylaniline with 2-aminobenzenethiol under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid. The reaction mixture is heated to facilitate the formation of the benzothiazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated, nitrated, and sulfonated benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.

    Medicine: Investigated for its anticancer properties and potential use in chemotherapy.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it disrupts the biosynthesis of essential bacterial lipids, leading to cell death. In anticancer research, it interferes with cell division and induces apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-1,3-benzothiazol-2-amine
  • N-(4-chlorophenyl)-1,3-benzothiazol-2-amine
  • N-(4-nitrophenyl)-1,3-benzothiazol-2-amine

Uniqueness

N-(4-methylphenyl)-1,3-benzothiazol-2-amine is unique due to the presence of the methyl group on the phenyl ring, which influences its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other benzothiazole derivatives.

Properties

IUPAC Name

N-(4-methylphenyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S/c1-10-6-8-11(9-7-10)15-14-16-12-4-2-3-5-13(12)17-14/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPQYMXZWLYUEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348795
Record name N-(4-methylphenyl)-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70785-26-1
Record name N-(4-methylphenyl)-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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